molecular formula C15H13Cl2F3N4 B2687651 1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine CAS No. 338979-26-3

1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine

Katalognummer B2687651
CAS-Nummer: 338979-26-3
Molekulargewicht: 377.19
InChI-Schlüssel: CKKPCLXESWBLEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” is a chemical compound with the molecular formula C10H11ClF3N3. It is used in research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string C1=CC (=C (N=C1)Cl)C (F) (F)F . This indicates the presence of a pyridine ring with chlorine and trifluoromethyl substituents.

Wissenschaftliche Forschungsanwendungen

Selective Adenosine Receptor Antagonists

This compound has been investigated for its role as a potent and selective antagonist of the adenosine A2a receptor. Research has shown that derivatives of this chemical structure exhibit oral activity in rodent models of Parkinson's disease, indicating its potential application in the development of Parkinson's treatment options. Such studies highlight the importance of this compound in neurological research, particularly in understanding and potentially treating conditions characterized by adenosine receptor dysregulation (Vu et al., 2004).

Androgen Receptor Downregulation in Prostate Cancer

Another significant application of this compound is in the treatment of advanced prostate cancer. Modifications of the chemical structure have led to the development of new molecules such as AZD3514, which is being evaluated in Phase I clinical trials for castrate-resistant prostate cancer. This research underscores the compound's potential utility in oncology, specifically in targeting and downregulating the androgen receptor to treat prostate cancer (Bradbury et al., 2013).

Structural Studies and Receptor Selectivity

Structural studies have also shed light on this compound's potential applications. Research into pyrido[1,2-c]pyrimidine derivatives, for example, aims to increase selectivity towards 5-HT1A receptors. Such selectivity is crucial for the development of more effective and targeted therapeutic agents, demonstrating the compound's relevance in designing new drugs with improved efficacy and specificity (Pisklak et al., 2008).

Antimalarial Agents

The compound's derivatives have been synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, indicating their potential use as antimalarial agents. This research is crucial in the ongoing fight against malaria, particularly in developing new treatments resistant to current medications (Mendoza et al., 2011).

Enhancement in Mass Spectrometry

Piperazine-based derivatives, including those related to the chemical structure , have been used for derivatization of carboxyl groups on peptides. This process enhances signals in mass spectrometry analyses, demonstrating the compound's utility in analytical chemistry and proteomics. Such applications are vital for advancing our understanding of proteins and peptides in biological systems (Qiao et al., 2011).

Eigenschaften

IUPAC Name

1-(6-chloropyridin-2-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2F3N4/c16-11-8-10(15(18,19)20)9-21-14(11)24-6-4-23(5-7-24)13-3-1-2-12(17)22-13/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKPCLXESWBLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CC=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.